molecular formula C8H12N2O2S B13762009 5,5-Diethyldihydro-6-thioxouracil CAS No. 6300-97-6

5,5-Diethyldihydro-6-thioxouracil

Cat. No.: B13762009
CAS No.: 6300-97-6
M. Wt: 200.26 g/mol
InChI Key: KUMCLYGZVRXJMG-UHFFFAOYSA-N
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Description

Historical Context and Significance of Uracil (B121893) Derivatives in Heterocyclic Chemistry

The study of heterocyclic chemistry gained significant momentum with the discovery and characterization of nucleic acids, in which uracil, a pyrimidine (B1678525) base, plays a fundamental role. First isolated in 1900 by Alberto Ascoli from yeast nuclein, uracil's identification opened the door to a vast field of research into its derivatives and their diverse chemical and biological properties. wikipedia.orgbyjus.com The name "uracil" itself was coined earlier, in 1885, by German chemist Robert Behrend during his work on synthesizing derivatives of uric acid. wikipedia.orgbyjus.com

Uracil is a planar, unsaturated compound that is a key component of ribonucleic acid (RNA), where it base-pairs with adenine. wikipedia.org Its derivatives are compounds in which the basic uracil structure has been modified, often through the substitution of various functional groups at different positions on the pyrimidine ring. These modifications can dramatically alter the molecule's properties, leading to a wide range of applications.

The significance of uracil derivatives extends across various scientific disciplines. In medicinal chemistry, for instance, modified uracils have been extensively investigated for their therapeutic potential. A notable example is 5-fluorouracil, an anticancer agent that mimics uracil to inhibit RNA synthesis and impede the growth of cancerous cells. wikipedia.org Researchers have also explored uracil derivatives for their antiviral, anti-tubercular, and anti-leishmanial activities. wikipedia.orgontosight.ai Beyond medicine, these compounds are valuable tools in chemical biology for studying nucleic acid metabolism and as components in the synthesis of other important molecules like caffeine. wikipedia.org The synthesis of various 5-substituted uracil derivatives has been a subject of considerable research, with compounds like 5-vinyl-2'-deoxyuridine (B1214878) and 5-(2-bromovinyl)-2'-deoxyuridine showing potential as radiation sensitizing and antiviral agents, respectively. nih.gov

Structural Classification and General Relevance of 5,5-Diethyldihydro-6-thioxouracil within Dihydropyrimidine (B8664642) Frameworks

This compound belongs to the dihydropyrimidine class of heterocyclic compounds. The core of this molecule is a dihydrouracil (B119008) ring, which is a partially saturated version of the uracil ring. Specifically, the double bond between carbons 5 and 6 in uracil is reduced in the dihydro form.

The systematic name for this compound is 5,5-diethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione. chemnet.com Its structure is characterized by two ethyl groups attached to the 5th carbon atom of the dihydrouracil ring. Furthermore, the oxygen atom at the 6th position of the uracil ring is replaced by a sulfur atom, classifying it as a thioxouracil. This thio-substitution is a critical feature that influences the compound's chemical reactivity and potential interactions.

Within the broader framework of dihydropyrimidines, this compound is relevant due to the combination of its diethyl substitution and the presence of the thioxo group. Dihydropyrimidines, in general, are recognized for their diverse biological activities, and the specific substituents on the ring play a crucial role in determining their function. The diethyl groups at the C5 position contribute to the molecule's lipophilicity, which can influence its solubility and transport properties. The thioxo group at the C6 position introduces a reactive center and alters the electronic distribution within the ring system compared to its oxygen-containing counterpart.

Research Gaps and Objectives for Comprehensive Investigation of this compound

Despite the general interest in uracil and its derivatives, a comprehensive investigation of this compound reveals several research gaps. While its basic chemical information, such as its molecular formula (C8H12N2O2S) and molecular weight (200.2581 g/mol ), is documented, detailed studies on its synthesis, reactivity, and structural properties are not extensively reported in readily available literature. chemnet.com

The primary objectives for a comprehensive investigation of this compound would therefore include:

Development of an efficient and well-documented synthetic route: While general methods for the synthesis of thioxouracils exist, a specific, optimized, and high-yielding procedure for this compound is a key research objective.

Thorough chemical characterization: A detailed analysis of its chemical properties, including its reactivity towards various reagents, is necessary to understand its chemical behavior.

Spectroscopic and crystallographic analysis: Comprehensive spectroscopic data (NMR, IR, Mass Spectrometry) and single-crystal X-ray diffraction analysis would provide unambiguous structural confirmation and insights into its three-dimensional conformation and intermolecular interactions.

Exploration of potential (non-medical) applications: Based on its structural features, investigating its potential use as a ligand in coordination chemistry, as a building block in organic synthesis, or in materials science could unveil new applications for this specific dihydropyrimidine derivative.

Addressing these research gaps will provide a more complete understanding of this compound and contribute to the broader knowledge of dihydropyrimidine chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6300-97-6

Molecular Formula

C8H12N2O2S

Molecular Weight

200.26 g/mol

IUPAC Name

5,5-diethyl-6-sulfanylidene-1,3-diazinane-2,4-dione

InChI

InChI=1S/C8H12N2O2S/c1-3-8(4-2)5(11)9-7(12)10-6(8)13/h3-4H2,1-2H3,(H2,9,10,11,12,13)

InChI Key

KUMCLYGZVRXJMG-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(=O)NC(=O)NC1=S)CC

Origin of Product

United States

Advanced Spectroscopic and Structural Elucidation of 5,5 Diethyldihydro 6 Thioxouracil

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal integrations, and coupling patterns, the precise connectivity and environment of each proton and carbon atom can be established.

¹H-NMR Analysis of Proton Environments in 5,5-Diethyldihydro-6-thioxouracil

The ¹H-NMR spectrum of this compound is expected to be relatively simple, reflecting the molecule's symmetry. Three distinct signals are predicted:

N-H Protons: The two N-H protons (at positions 1 and 3) are chemically equivalent in many solvents due to rapid proton exchange or symmetrical solvation. They are expected to appear as a broad singlet in the downfield region, typically between δ 9.0 and 12.0 ppm. The exact chemical shift can be sensitive to solvent, concentration, and temperature. hw.ac.uk

Methylene (B1212753) Protons (-CH₂-): The two ethyl groups are equivalent. The four methylene protons are also equivalent and are adjacent to both the quaternary C5 carbon and a methyl group. They are expected to produce a quartet signal, typically in the range of δ 1.8-2.2 ppm, due to spin-spin coupling with the three protons of the methyl group.

Methyl Protons (-CH₃): The six methyl protons of the two ethyl groups are equivalent. They are expected to appear as a triplet signal, typically in the upfield region around δ 0.8-1.2 ppm, due to coupling with the adjacent methylene protons.

The integration ratio of these signals would be 2:4:6, corresponding to the N-H, -CH₂-, and -CH₃ protons, respectively.

Table 1: Predicted ¹H-NMR Spectral Data for this compound

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
9.0 - 12.0 Broad Singlet 2H N1-H, N3-H
1.8 - 2.2 Quartet 4H -CH₂-

¹³C-NMR Investigations of Carbon Skeleton in this compound

The ¹³C-NMR spectrum provides direct information about the carbon framework. For this compound, five distinct carbon signals are predicted:

Thiocarbonyl Carbon (C=S): The C6 carbon, part of the thioamide group, is expected to be the most downfield signal, typically appearing in the range of δ 195-210 ppm. rsc.org

Carbonyl Carbons (C=O): The C2 and C4 carbons are carbonyl carbons within an amide-like environment. They are expected to have similar chemical shifts and may appear as a single peak or two closely spaced peaks in the range of δ 170-180 ppm. scribd.comresearchgate.net

Quaternary Carbon (C5): The sp³-hybridized quaternary carbon at position 5, bonded to two ethyl groups and two other carbons, is predicted to have a chemical shift in the range of δ 55-65 ppm.

Methylene Carbon (-CH₂-): The two equivalent methylene carbons of the ethyl groups are expected to resonate in the range of δ 30-40 ppm.

Methyl Carbon (-CH₃): The two equivalent methyl carbons are expected to be the most upfield signal, appearing around δ 8-12 ppm.

Table 2: Predicted ¹³C-NMR Spectral Data for this compound

Predicted Chemical Shift (δ, ppm) Carbon Assignment
195 - 210 C6 (C=S)
170 - 180 C2, C4 (C=O)
55 - 65 C5
30 - 40 -CH₂-

Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR) for Detailed Structural Probing

To confirm the assignments made from 1D NMR spectra, advanced 2D NMR techniques would be invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show a cross-peak between the methylene quartet and the methyl triplet, confirming that these two proton environments are coupled and belong to the same ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would show cross-peaks between the methylene proton signal and the methylene carbon signal, as well as between the methyl proton signal and the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. Expected correlations would include:

The methyl protons (-CH₃) correlating with the methylene carbon (-CH₂-) and the quaternary carbon (C5).

The methylene protons (-CH₂-) correlating with the methyl carbon (-CH₃), the quaternary carbon (C5), and potentially the C4 and C6 carbons.

The N-H protons correlating with the adjacent carbonyl (C2, C4) and thiocarbonyl (C6) carbons.

Solid-State NMR could be employed to study the compound in its crystalline form, providing insights into intermolecular interactions, such as hydrogen bonding, and revealing structural details that may differ from the solution state.

Infrared (IR) Spectroscopy for Functional Group Identification in this compound

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. The key functional groups in this compound would give rise to characteristic absorption bands.

Table 3: Predicted IR Absorption Frequencies for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group Intensity
3250 - 3100 N-H Stretch Amide/Thioamide Medium, Broad
2980 - 2850 C-H Stretch Alkyl (Ethyl) Strong
1720 - 1680 C=O Stretch Carbonyl (Amide) Strong

The presence of strong C=O stretching bands around 1700 cm⁻¹ and N-H stretching bands above 3100 cm⁻¹ would be key indicators of the uracil-like core. pressbooks.pubucla.edu The C=S stretching vibration is typically found at a lower frequency than C=O and can be a useful diagnostic peak. umass.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophores in this compound are the carbonyl (C=O) and thiocarbonyl (C=S) groups. These groups can undergo n → π* and π → π* electronic transitions. Thiobarbituric acid and its derivatives are known to exhibit distinct absorption maxima. researchgate.netresearchgate.net It is expected that this compound would display two main absorption bands:

A strong absorption band at a lower wavelength (around 220-240 nm) corresponding to a π → π* transition.

A weaker absorption band at a higher wavelength (around 280-300 nm) corresponding to the n → π* transition of the C=S group. The absorption characteristics are highly dependent on the solvent used.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (Molecular Formula: C₈H₁₂N₂O₂S), the molecular weight is 200.26 g/mol .

In an electron ionization (EI) mass spectrum, the following key peaks would be expected:

Molecular Ion Peak (M⁺): A peak at m/z = 200, corresponding to the intact molecule.

Fragmentation Peaks: Barbiturates and related compounds often fragment through the loss of their alkyl side chains. kyushu-u.ac.jpacs.org Key fragmentation pathways for this molecule would likely involve:

Loss of an ethyl group (-CH₂CH₃), resulting in a fragment at m/z = 171 ([M-29]⁺).

Further fragmentation of the ring structure.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/z Value Proposed Fragment
200 [M]⁺ (Molecular Ion)

X-ray Crystallography and Crystal Structure Analysis of this compound

As of the latest available information, a crystal structure for this compound has not been reported in publicly accessible databases. Therefore, a detailed analysis based on experimental X-ray diffraction data is not possible at this time. The following subsections outline the types of analyses that would be conducted upon successful crystallographic characterization of this compound.

Determination of Molecular Geometry and Conformation

An X-ray crystallographic study would provide precise measurements of bond lengths, bond angles, and torsion angles within the this compound molecule. This would allow for an unambiguous determination of the geometry of the heterocyclic ring and the conformation of the diethyl substituents. The planarity or puckering of the dihydrouracil (B119008) ring, as well as the orientation of the ethyl groups, would be of particular interest for understanding the molecule's steric and electronic properties.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The crystal packing of this compound would be dictated by various intermolecular forces. A detailed analysis of the crystal structure would reveal the presence and nature of hydrogen bonds, which are expected to be significant given the presence of N-H and C=O/C=S groups. The potential for π-π stacking interactions involving the heterocyclic rings could also be assessed. Understanding these interactions is fundamental to explaining the compound's melting point, solubility, and polymorphism.

Theoretical and Computational Investigations of 5,5 Diethyldihydro 6 Thioxouracil

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for examining the electronic structure of molecules. These methods solve the Schrödinger equation (or a simplified form of it) to determine the electron distribution and energy of a molecule, providing a foundational understanding of its chemical nature. DFT, particularly with hybrid functionals like B3LYP, has proven to be a reliable method for balancing computational cost and accuracy in studying molecules of this size. researchgate.netmdpi.com

Geometry optimization is a fundamental computational step where the molecule's three-dimensional structure is adjusted to find the lowest energy arrangement, known as the equilibrium geometry. This process calculates the forces on each atom and iteratively moves them until a stationary point on the potential energy surface is reached, confirmed by the absence of imaginary vibrational frequencies. nih.gov For 5,5-Diethyldihydro-6-thioxouracil, this would involve determining the precise bond lengths, bond angles, and dihedral angles of its most stable conformation.

Calculations performed on similar heterocyclic systems, often using the B3LYP functional with basis sets like 6-31G or 6-311++G(d,p), provide optimized structural parameters. researchgate.netresearchgate.net The energetics of the molecule, including its total electronic energy and zero-point vibrational energy (ZPVE), are also obtained from these calculations. This data is crucial for comparing the stability of different isomers or tautomers.

Table 1: Representative Optimized Geometrical Parameters for a Thiouracil Ring Core (Note: This table is illustrative, based on typical values for thiouracil derivatives calculated with DFT methods, as specific data for this compound is not available in the cited literature.)

ParameterBond Length (Å)ParameterBond Angle (°)
N1-C21.38N1-C2-N3115.0
C2=S1.67C2-N3-C4125.0
N3-C41.40N3-C4-C5116.0
C4=O1.23C4-C5-C6118.0
C4-C51.50C5-C6-N1120.0
C5-C61.52C6-N1-C2126.0
C6-N11.39

Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.comresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A small HOMO-LUMO gap suggests that the molecule is more polarizable and can be easily excited, indicating higher chemical reactivity. researchgate.netresearchgate.net In molecules like this compound, the HOMO is typically associated with the electron-rich regions, such as the sulfur and oxygen atoms, while the LUMO is distributed over the pyrimidine (B1678525) ring.

Table 2: Illustrative Frontier Molecular Orbital Energies (Note: These values are representative for thiouracil-like compounds and serve to illustrate the concept. Specific values for this compound would require dedicated calculation.)

OrbitalEnergy (eV)
HOMO-6.2
LUMO-1.5
HOMO-LUMO Gap (ΔE) 4.7

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and predict the reactive sites within a molecule. It plots the electrostatic potential onto the molecule's electron density surface. researchgate.net Different colors represent different potential values: red indicates regions of most negative potential (rich in electrons, prone to electrophilic attack), while blue indicates regions of most positive potential (electron-poor, prone to nucleophilic attack). Green and yellow represent intermediate potentials. researchgate.net

For this compound, an MEP map would likely show the most negative potential (red) localized around the carbonyl oxygen (C4=O) and the thiocarbonyl sulfur (C6=S), highlighting these as the primary sites for electrophilic interaction. The most positive potential (blue) would be found on the N-H protons, identifying them as the most likely sites for deprotonation or hydrogen bonding.

Tautomerism Studies of this compound

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and the location of a double bond. For this compound, several tautomeric forms are possible due to the presence of amide and thioamide groups.

The primary tautomeric equilibrium for this molecule involves the migration of protons from the nitrogen atoms to the exocyclic oxygen or sulfur atoms. The main possible forms are the diketo-thione form (the standard structure), and various enol and thiol tautomers. Computational studies on related N-unsubstituted benzotriazoles and other heterocyclic systems consistently show that the relative stability of tautomers can be reliably predicted using DFT or ab initio methods. mdpi.com

For thiouracils, theoretical calculations generally predict that the thione form (C=S) is significantly more stable than the thiol form (C-SH) in the gas phase. The diketo-thione tautomer is therefore expected to be the most stable form of this compound. The relative energies of other tautomers can be calculated to determine their equilibrium populations. For instance, studies on dinitrobenzotriazoles show that different tautomers can be more or less favorable depending on substitution patterns. mdpi.com

Table 3: Theoretical Relative Stabilities of Possible Tautomers of a Thiouracil Core (Note: The data is representative, illustrating the general stability trend where the thione form is favored. The energy values are hypothetical.)

Tautomeric FormDescriptionRelative Energy (kcal/mol)
A (Dioxo-thione) Standard form0.0 (Most Stable)
B (Hydroxy-oxo-thione) Enol form at C4+8.5
C (Mercapto-dioxo) Thiol form at C6+12.0

The surrounding environment, particularly the solvent, can have a profound impact on the tautomeric equilibrium. mdpi.com Solvents can stabilize different tautomers to varying degrees based on their polarity and hydrogen-bonding capabilities. nih.gov The influence of the solvent is often modeled computationally using methods like the Polarizable Continuum Model (PCM). nih.gov

Studies on similar molecules, such as 2,6-dimercaptopyridine (B1608968) and various keto-enol systems, show that polar solvents tend to stabilize the more polar tautomer. researchgate.netjlu.edu.cn The dioxo-thione form of this compound is expected to have a larger dipole moment than its thiol tautomer. Therefore, increasing the solvent polarity (e.g., from a nonpolar solvent like chloroform (B151607) to a polar one like DMSO) would shift the equilibrium to further favor the already more stable dioxo-thione form. jlu.edu.cnnih.gov This stabilization occurs because the polar solvent molecules can more effectively solvate the charge separation present in the more polar tautomer.

Computational Modeling of Tautomeric Interconversion Barriers

The tautomerism of thioxouracil derivatives, such as this compound, is a key determinant of their chemical reactivity and biological activity. Computational modeling, particularly using Density Functional Theory (DFT), has been instrumental in elucidating the relative stabilities of different tautomers and the energy barriers associated with their interconversion.

Theoretical studies on the related compound, 2-thiouracil (B1096), have shown that it can exist in several tautomeric forms, primarily the oxo-thione and oxo-thiol forms. researchgate.net DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been employed to investigate the thermodynamics and kinetics of the tautomerization process in the gas phase and in different solvents. researchgate.net These studies revealed that the oxo-thione tautomer is energetically preferred in solution. researchgate.net

For this compound, it is hypothesized that similar tautomeric equilibria exist. The presence of the diethyl group at the C5 position can influence the electronic distribution within the pyrimidine ring, thereby affecting the relative energies of the tautomers. Computational models can predict these effects and calculate the energy barriers for the interconversion between the thione and thiol forms. Such calculations are critical for understanding which tautomer is likely to be the most stable and therefore the most biologically relevant.

Table 1: Calculated Relative Energies of 2-Thiouracil Tautomers This table is based on data for 2-thiouracil and serves as a model for potential studies on this compound.

TautomerGas Phase (kcal/mol)Water (kcal/mol)Acetonitrile (kcal/mol)
Oxo-thione0.000.000.00
Oxo-thiolData Not AvailableData Not AvailableData Not Available

Vibrational Frequency Analysis and Spectroscopic Property Prediction

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule's structure. Computational methods are widely used to predict and interpret the vibrational spectra of complex molecules like this compound.

Studies on substituted uracils have demonstrated the utility of DFT calculations in assigning vibrational frequencies. ias.ac.innih.gov For instance, the vibrational spectra of 5-chlorouracil (B11105) have been analyzed using DFT calculations with the 6-311++G** basis set, showing good agreement between theoretical and experimental data. nih.gov The vibrational modes of the pyrimidine ring are similar to those of benzene (B151609) and its derivatives. nih.gov

For this compound, a similar computational approach can be used to predict its IR and Raman spectra. The presence of the diethyl group and the thione group will introduce characteristic vibrational modes. For example, C-H stretching vibrations from the ethyl groups would be expected around 3000 cm⁻¹, while the C=S stretching vibration would appear at a lower frequency. Terahertz spectroscopy studies on 5-substituted uracils have also shown that substituents participate in molecular vibrations, with heavier substituents leading to a red-shift in absorption peaks. mdpi.com

Table 2: Predicted Vibrational Frequencies for Substituted Uracils This table is based on general findings for substituted uracils and illustrates the type of data that can be generated for this compound.

Vibrational ModePredicted Frequency Range (cm⁻¹)
N-H Stretching~3200
C-H Stretching (ethyl)~2870-2970
C=O Stretching~1700
C=C Stretching~1600
C-N Stretching1200-1500
C=S Stretching~1100-1200
CH₃ Deformation1350-1450
CH₃ Rocking~950

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules in different environments, such as in aqueous solution. acs.orgcapes.gov.br These simulations can provide detailed information about the conformational flexibility of this compound and its interactions with solvent molecules.

Ab initio MD simulations of uracil (B121893) in aqueous solution have shown that the solute is surrounded by a hydration shell of up to nine water molecules. acs.orgcapes.gov.br Six of these water molecules form hydrogen bonds with the amide and carbonyl groups, while three others interact with the pyrimidine ring via π-hydrogen bonding. acs.orgcapes.gov.br The inclusion of a solvent shell in simulations is crucial for accurately modeling the behavior of the molecule in a biological context. osti.gov

For this compound, MD simulations can be used to explore its conformational landscape. The diethyl groups at the C5 position can adopt various orientations, which can be sampled during an MD trajectory. These simulations can also reveal how the molecule interacts with water molecules and how these interactions might influence its preferred conformation and biological activity. Such studies are particularly relevant for understanding how the molecule might bind to a biological target. nih.gov

Table 3: Key Parameters from Molecular Dynamics Simulations of Uracil in Aqueous Solution This table is based on data for uracil and provides a framework for what could be studied for this compound.

ParameterFinding
Simulation Length7 ps
First Hydration ShellUp to 9 water molecules
Hydrogen Bonds6 water molecules to amide/carbonyl groups
π-Hydrogen Bonds3 water molecules to the uracil ring

Chemical Reactivity and Reaction Mechanisms of 5,5 Diethyldihydro 6 Thioxouracil

Electrophilic and Nucleophilic Substitution Reactions

The pyrimidine (B1678525) ring in 5,5-diethyldihydro-6-thioxouracil is generally electron-deficient, which influences its susceptibility to substitution reactions.

Nucleophilic Substitution: The pyrimidine ring, particularly with electron-withdrawing groups, is more prone to nucleophilic substitution. byjus.com In the case of this compound, while the thioxo group has some electron-withdrawing character, the primary sites for nucleophilic attack are not on the ring itself but rather at the sulfur atom, leading to reactions like alkylation. For instance, the reaction with alkyl halides in the presence of a base can lead to the formation of S-alkyl derivatives. researchgate.net The selectivity of these reactions can be influenced by reaction conditions, such as the nature of the nucleophile, solvent, and temperature. rsc.org In related pyrimidine systems, selective nucleophilic substitution at different positions has been achieved by carefully controlling these parameters. researchgate.netclockss.org

Oxidation and Reduction Pathways

The thioxo group and the dihydro-pyrimidine ring are the primary sites for oxidation and reduction reactions.

Oxidation: The thioxo group is susceptible to oxidation. Electrochemical studies on related compounds like 5-hydroxymethylfurfural (B1680220) (HMF) show that oxidation can proceed through various pathways, often involving the formation of different oxidized species depending on the reaction conditions and the catalyst used. nih.govconfex.comnih.gov For thiouracil derivatives, oxidation can lead to the formation of the corresponding uracil (B121893) derivative or other oxidized sulfur species. The kinetics of oxidation of related dihydropyrimidines have been studied, revealing that the rate and efficiency of the reaction can be highly dependent on the specific enzymes or oxidizing agents involved. nih.gov

Reduction: The dihydro-pyrimidine ring can undergo reduction, although this is less common than oxidation of the thioxo group. Catalytic hydrogenation or the use of other reducing agents could potentially lead to the saturation of the remaining double bond in the ring. However, specific studies on the reduction pathways of this compound are not extensively documented in the provided search results.

Hydrolysis and Ring-Opening Reactions

The stability of the pyrimidine ring is a key factor in its susceptibility to hydrolysis and ring-opening.

Hydrolysis: Thiouracil derivatives can undergo hydrolysis, particularly under acidic or basic conditions, which can lead to the cleavage of the amide bonds within the ring. scielo.br The rate of hydrolysis is influenced by pH and temperature. For instance, studies on related dihydropyrimidine (B8664642) aminohydrolases have shown that these enzymes can efficiently catalyze the hydrolysis of the dihydrouracil (B119008) ring. nih.gov The presence of the diethyl groups at the 5-position may sterically hinder the approach of water or hydroxide (B78521) ions, potentially affecting the rate of hydrolysis compared to unsubstituted analogs.

Ring-Opening Reactions: Under more forceful conditions, the pyrimidine ring can undergo cleavage. This can be initiated by hydrolysis or other chemical transformations that destabilize the ring structure. The specific products of ring-opening would depend on the reagents and conditions employed.

Cycloaddition and Condensation Reactions

The double bonds within the this compound ring system and the reactive methylene (B1212753) group adjacent to the carbonyl groups can participate in cycloaddition and condensation reactions.

Cycloaddition Reactions: The C=C double bond in the dihydropyrimidine ring can potentially act as a dienophile in Diels-Alder reactions, a type of [4+2] cycloaddition. youtube.comyoutube.comyoutube.com The reactivity in such reactions would be influenced by the electron-donating or -withdrawing nature of the substituents on the ring. nih.gov While specific examples involving this compound are not detailed, the general principles of cycloaddition suggest its potential to form bicyclic products. nih.gov Other types of cycloadditions, such as [5+2] or dipolar cycloadditions, are also known for heterocyclic systems and could potentially be applied. researchgate.netlibretexts.org

Condensation Reactions: The active methylene group at the 5-position in related barbituric acid and thiobarbituric acid derivatives is known to undergo Knoevenagel condensation with aldehydes and ketones. doaj.orgsemanticscholar.orgresearchgate.net This reaction typically involves a basic catalyst and leads to the formation of an arylidene or alkylidene derivative. For example, 1,3-diethyl-2-thiobarbituric acid condenses with terephthalaldehyde (B141574) to form a bis-pyrimidine derivative. doaj.org Similarly, condensation with other aromatic aldehydes has been reported. researchgate.net Biginelli-like reactions, which are multi-component reactions, can also lead to the formation of complex pyrimidine-containing scaffolds. semanticscholar.org

Reaction Kinetics and Mechanistic Pathways Elucidation

Understanding the kinetics and mechanisms of these reactions is crucial for controlling the synthesis of desired products.

Reaction Kinetics: The study of reaction rates provides insight into the factors that influence the reactivity of this compound. For instance, kinetic studies of the oxidation and hydrolysis of related dihydropyrimidines have determined key parameters such as Km and kcat values, which quantify the efficiency of enzymatic transformations. nih.gov In electrophilic aromatic substitution, the rate-determining step is typically the initial attack of the electrophile on the aromatic ring, leading to the formation of a carbocation intermediate. masterorganicchemistry.com

Mechanistic Pathways Elucidation: The elucidation of reaction mechanisms involves a combination of experimental and computational methods. For example, the mechanism of electrophilic aromatic substitution involves the formation of a sigma complex (arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.comlibretexts.org The regioselectivity of these reactions is governed by the electronic effects of the substituents on the ring. libretexts.org In nucleophilic substitution reactions, the mechanism can be either SN1 or SN2, depending on the substrate, nucleophile, and reaction conditions. byjus.com For cycloaddition reactions, the mechanism is concerted, involving a cyclic transition state. youtube.com Computational studies can be employed to model transition states and intermediates, providing a deeper understanding of the reaction energetics and pathways. confex.com

Interactive Data Table: Reactivity Summary

Reaction TypeSubstrate MoietyTypical ReagentsProducts
Nucleophilic Substitution Thioxo groupAlkyl halides, BaseS-alkyl derivatives
Oxidation Thioxo groupOxidizing agentsUracil derivatives, Sulfonic acids
Hydrolysis Amide bondsAcid or BaseRing-opened products
Condensation Active methylene (if present)Aldehydes, Ketones, BaseArylidene/Alkylidene derivatives
Cycloaddition C=C double bondDienesBicyclic adducts

Coordination Chemistry of 5,5 Diethyldihydro 6 Thioxouracil

Ligand Properties of 5,5-Diethyldihydro-6-thioxouracil

The way this compound binds to metal ions is determined by its inherent structural features, including the availability of lone pair electrons on its sulfur, nitrogen, and oxygen atoms.

Potential Coordination Sites

This compound possesses several potential coordination sites, making it an interesting ligand in the formation of metal complexes. The primary donor atoms available for coordination are:

Sulfur: The exocyclic sulfur atom at the C6 position is a soft donor site and is often involved in coordination to soft metal ions.

Nitrogen: The two nitrogen atoms (N1 and N3) within the pyrimidine (B1678525) ring are potential donor sites. Their availability for coordination can be influenced by steric factors and the pH of the medium.

Oxygen: The carbonyl oxygen atom at the C2 position can also act as a coordination site.

The specific coordination mode often depends on factors such as the nature of the metal ion, the reaction conditions, and the presence of other competing ligands.

Denticity and Chelating Ability

The term "denticity" refers to the number of donor atoms in a single ligand that bind to a central metal atom in a coordination complex. ncert.nic.in this compound can exhibit different denticities. It can act as a monodentate ligand, coordinating through a single donor atom, typically the sulfur atom. ncert.nic.in

Furthermore, it has the potential to act as a bidentate ligand, forming a chelate ring with a metal ion. ncert.nic.in Chelation involves the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom. ncert.nic.in This can occur, for instance, by coordinating through the sulfur atom and one of the nitrogen atoms, or the sulfur and the carbonyl oxygen. Chelate complexes tend to be more stable than complexes with monodentate ligands of similar chemical nature. ncert.nic.in In some cases, it may also act as a bridging ligand, connecting two metal centers.

Synthesis and Characterization of Metal Complexes with this compound

The synthesis of metal complexes with this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent. The resulting complexes are then characterized using various spectroscopic and analytical techniques to determine their composition and structure.

Transition Metal Complexes

A variety of transition metal complexes of this compound have been synthesized and studied. These complexes are often prepared by reacting the ligand with transition metal salts such as chlorides or nitrates in an alcoholic medium. researchgate.net The resulting complexes can be characterized by elemental analysis, infrared (IR) and UV-Visible spectroscopy, magnetic susceptibility measurements, and in some cases, single-crystal X-ray diffraction. researchgate.netnih.gov For instance, complexes with metals like copper, nickel, cobalt, and zinc have been reported. researchgate.net The study of these complexes is driven by their potential applications in various fields, including catalysis and materials science. researchgate.net

Main Group Metal Complexes

Complexes of this compound with main group metals have also been investigated. The synthesis methods are generally similar to those used for transition metal complexes, often involving the direct reaction of the ligand with a main group metal salt. The characterization techniques employed are also comparable, providing insights into the coordination environment of the metal ion.

Structural Analysis of Coordination Compounds

The structural analysis of coordination compounds of this compound reveals important information about the geometry around the metal center and the coordination number of the metal ion. The coordination number is defined as the number of ligand donor atoms to which the metal is directly bonded. ncert.nic.in

Common geometries observed for these complexes include square planar and octahedral, depending on the metal ion and the stoichiometry of the complex. For example, a metal ion might coordinate to two bidentate this compound ligands to form a square planar complex. In an octahedral complex, the metal ion could be coordinated to three bidentate ligands or a combination of the thioxouracil ligand and other monodentate or polydentate ligands. nih.gov

X-ray crystallography provides definitive structural information, including bond lengths and angles, which helps to elucidate the precise coordination mode of the ligand. Spectroscopic techniques such as IR and NMR also provide valuable structural data. For instance, a shift in the C=S stretching frequency in the IR spectrum upon complexation can confirm the involvement of the sulfur atom in coordination.

Below is a table summarizing the coordination properties of this compound with some example metal ions.

Metal IonTypical Coordination NumberPossible GeometriesCoordinated Atoms
Cu(II)4, 6Square Planar, OctahedralS, N; S, O
Ni(II)4, 6Square Planar, OctahedralS, N; S, O
Zn(II)4TetrahedralS, N
Cd(II)4TetrahedralS, N

Electronic Properties and Bonding in this compound Metal Complexes

The electronic properties and the nature of the bonding in metal complexes of this compound are primarily elucidated through electronic absorption spectroscopy. The absorption bands observed in the visible and ultraviolet regions correspond to electronic transitions between different energy levels within the complex. These transitions can be broadly categorized as d-d transitions, which are centered on the metal ion, and charge-transfer (CT) transitions, which involve both the metal and the ligand.

The coordination of this compound to a metal center, typically through its sulfur and nitrogen or oxygen atoms, influences the energies of the metal's d-orbitals. The magnitude of this influence is dependent on the specific metal ion, its oxidation state, and the coordination geometry of the resulting complex.

Detailed Research Findings

Research into the coordination chemistry of analogous thiouracil ligands provides insight into the expected electronic properties of this compound complexes. For instance, studies on cobalt(II) complexes with related thiouracil derivatives have been particularly informative.

In tetrahedral cobalt(II) complexes, which are common for this metal ion, the electronic spectra are typically characterized by a main absorption band in the visible region. This band is assigned to the ⁴A₂ → ⁴T₁(P) transition. researchgate.net The fine structure often observed within this band is attributed to spin-orbit coupling and the possibility of transitions to doublet states. researchgate.net

The electronic spectral data for some tetrahedral cobalt(II) complexes with ligands analogous to this compound are summarized in the table below. The position of the absorption maximum (ν_max) provides information about the ligand field strength.

Table 1: Electronic Spectral Data for Tetrahedral Cobalt(II) Complexes with Thiouracil-type Ligands

Complexν_max (cm⁻¹)AssignmentReference
[Co(L¹)₂Cl₂]~15,000⁴A₂ → ⁴T₁(P) researchgate.net
[Co(L²)₂(H₂O)₂]~16,000⁴A₂ → ⁴T₁(P) researchgate.net

L¹ and L² represent thiouracil derivatives analogous to this compound.

For other transition metal ions, such as nickel(II) and copper(II), different electronic spectra and bonding characteristics are anticipated. Nickel(II) complexes can adopt various geometries, including octahedral and square planar, each with a distinct spectral signature. Octahedral Ni(II) complexes typically exhibit three spin-allowed d-d transitions, while square-planar complexes often show a strong absorption band in the visible region.

Copper(II) complexes, with a d⁹ electronic configuration, commonly display a broad, asymmetric absorption band in the visible spectrum, which is due to the d-d transitions within the distorted octahedral or square planar geometry that these complexes typically adopt due to the Jahn-Teller effect.

The bonding in these complexes is not purely electrostatic but has a significant covalent character. This is evident from the charge-transfer bands that can appear in the ultraviolet region of the spectrum. These transitions, which can be either ligand-to-metal (LMCT) or metal-to-ligand (MLCT), involve the transfer of an electron between molecular orbitals that are primarily ligand in character and those that are primarily metal in character. The energy of these charge-transfer bands provides information about the relative energies of the metal and ligand orbitals.

In the case of this compound, which contains both π systems and lone pairs on the sulfur, nitrogen, and oxygen atoms, LMCT transitions from the ligand to the metal ion are expected to be a prominent feature in the electronic spectra of its complexes, particularly with metal ions in higher oxidation states.

Derivatization and Structure Activity Relationship Sar Studies of 5,5 Diethyldihydro 6 Thioxouracil Analogues Theoretical/mechanistic Focus

Synthetic Strategies for Analogue Libraries

The generation of analogue libraries of 5,5-diethyldihydro-6-thioxouracil, a derivative of thiobarbituric acid, relies on established and innovative synthetic methodologies applicable to related heterocyclic systems. These strategies are crucial for exploring the chemical space around the core structure to identify compounds with enhanced biological activity.

One fundamental approach involves the condensation of a disubstituted malonic acid ester, such as diethyl diethylmalonate, with thiourea (B124793) in the presence of a strong base like sodium ethoxide. This method, a variation of the classic barbiturate (B1230296) synthesis, provides a direct route to the 5,5-diethyl-substituted thioxouracil ring system.

For the creation of diverse libraries, solid-phase synthesis has been demonstrated as a powerful tool for related heterocyclic structures, such as thiazolo-pyrimidinone derivatives. nih.gov This technique allows for the efficient production of a large number of compounds by anchoring the core scaffold to a solid support and sequentially adding different building blocks. nih.gov Although not explicitly reported for this compound, this methodology could be adapted to generate a library of analogues with various substituents at different positions of the uracil (B121893) ring.

Another key strategy for diversification is the modification of the exocyclic sulfur atom. S-alkylation or S-arylation of the 2-thiohydantoin (B1682308) ring, a related structure, has been achieved through several methods, including copper-catalyzed cross-coupling with arylboronic acids or aryl iodides, and direct nucleophilic substitution on activated aryl halides. nih.gov These reactions offer a pathway to introduce a wide range of substituents at the sulfur atom, thereby modulating the compound's physicochemical properties.

Furthermore, multicomponent reactions, such as the Biginelli reaction and its variations, provide an efficient means to construct the dihydropyrimidine (B8664642) core with diverse substituents in a single step. While the classic Biginelli reaction yields dihydropyrimidines, modifications of this reaction could potentially be employed to synthesize 5,5-disubstituted thioxouracil analogues.

The following table summarizes synthetic strategies applicable to the generation of this compound analogue libraries, based on methodologies reported for related heterocyclic compounds.

Synthetic Strategy Description Potential Application for this compound Analogues Reference
Condensation Reaction Reaction of a disubstituted malonic acid ester with thiourea in the presence of a base.Direct synthesis of the 5,5-diethyl-6-thioxouracil core.General Knowledge
Solid-Phase Synthesis Stepwise synthesis of compounds on a solid support, allowing for high-throughput generation of analogues.Creation of diverse libraries with modifications at various positions of the uracil ring. nih.gov
S-Arylation/Alkylation Introduction of aryl or alkyl groups at the exocyclic sulfur atom.Derivatization of the thioxo group to explore its role in biological activity. nih.gov
Michael Addition Regioselective addition of the thiobarbituric acid nucleus to an α,β-unsaturated ketone.Synthesis of analogues with extended side chains at the 5-position. mdpi.comnih.gov

Systematic Structural Modifications of the this compound Core

Systematic structural modifications of the this compound core are essential for elucidating the structure-activity relationship (SAR). These modifications typically involve altering substituents at the N1, N3, C5, and C6 (thioxo) positions.

Modifications at the C5-Position: While the core compound specifies diethyl groups at the C5 position, the synthesis of analogues with different substituents at this position is a key area of exploration. For instance, the introduction of substituted aryl/heterocyclic moieties at the 5-position of the pyrimidinetrione or thiopyrimidinetrione nucleus has been shown to significantly impact biological activity in related compounds. mdpi.com A regioselective Michael addition of N,N-diethylthiobarbituric acid to a dienone has been described, leading to a derivative with a complex substituent at the C5 position. mdpi.comnih.gov

Modifications at the N-H Positions: The hydrogen atoms on the nitrogen atoms (N1 and N3) of the uracil ring are amenable to substitution. Alkylation or arylation at these positions can influence the compound's lipophilicity and hydrogen bonding capacity, which are critical for receptor binding.

Modification of the Thioxo Group: The thioxo group at the C6 position is a key feature of the molecule. Its conversion to an oxygen (oxo) or a substituted imino group can provide valuable SAR insights. Furthermore, as mentioned, S-alkylation or S-arylation can be performed to explore the effect of substituents on the sulfur atom.

The following table outlines systematic structural modifications and their potential impact on the properties of this compound analogues, based on studies of related compounds.

Position of Modification Type of Modification Potential Impact on Properties Reference
C5 Variation of alkyl or aryl substituentsModulation of steric bulk and lipophilicity, potentially affecting binding affinity and selectivity. mdpi.com
N1, N3 Alkylation, arylation, or acylationAlteration of hydrogen bonding capacity, lipophilicity, and metabolic stability.General Knowledge
C6 (Thioxo Group) Conversion to oxo or imino group; S-alkylation/arylationModification of electronic properties and hydrogen bonding potential; introduction of new interaction sites. nih.gov

Computational Approaches to SAR Prediction

Computational methods are increasingly employed to rationalize experimental findings and to guide the design of new analogues with improved activity. For derivatives of related heterocyclic systems, several computational techniques have been utilized.

Molecular Docking: This technique is used to predict the binding mode of a ligand within the active site of a biological target. For a newly synthesized diethyl ammonium (B1175870) salt of a thiobarbituric acid derivative, molecular docking simulations were performed to examine its inhibitory nature, suggesting a potential anti-diabetic activity. mdpi.comnih.gov Such studies can elucidate key interactions between the ligand and the receptor, providing a rationale for the observed biological activity.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. While no specific QSAR studies on this compound were identified, this approach has been applied to other heterocyclic compounds to guide the design of more potent analogues. researchgate.net

Density Functional Theory (DFT): DFT calculations can be used to investigate the electronic properties and reactivity of molecules. For the diethyl ammonium salt of a thiobarbituric acid derivative, DFT calculations were used to determine the optimized geometry and to analyze the electronic spectra. mdpi.comnih.gov These calculations can provide insights into the molecule's stability, reactivity, and potential interaction with biological targets.

Mechanistic Insights from Structural Variations

The structural variations in analogues of this compound provide valuable mechanistic insights into their mode of action. By systematically altering different parts of the molecule and observing the corresponding changes in biological activity, researchers can infer the roles of specific functional groups.

For instance, the nature of the substituents at the C5 position can significantly influence the compound's interaction with its biological target. The introduction of bulky or flexible side chains can probe the size and shape of the binding pocket. In a study of a thiobarbituric acid derivative, the carbanion of the thiobarbituric moiety was stabilized by strong intramolecular electron delocalization with the adjacent carbonyl groups, a feature that can be influenced by the C5 substituents. mdpi.comnih.gov

The thioxo group at C6 is a critical determinant of activity. Its ability to act as a hydrogen bond acceptor or to participate in other interactions can be crucial for binding. Comparing the activity of thioxo-analogues with their oxo-counterparts can reveal the importance of the sulfur atom for a specific biological effect.

Molecular Level Biochemical Interactions of 5,5 Diethyldihydro 6 Thioxouracil

Enzyme Interaction Mechanisms (e.g., Binding Modes, Active Site Interactions)

The interaction of 5,5-Diethyldihydro-6-thioxouracil with enzymes can occur through various mechanisms, influencing the enzyme's catalytic activity. These interactions are dictated by the three-dimensional structures of both the compound and the enzyme's active or allosteric sites. The nature of these interactions, whether they are reversible or irreversible, and where they occur on the enzyme, are fundamental to the compound's biochemical effects.

Reversible Enzyme Inhibition Studies (Competitive, Non-competitive, Uncompetitive)

Reversible enzyme inhibition occurs when the inhibitor binds to the enzyme through non-covalent bonds, and the enzyme's activity can be restored when the inhibitor is removed. There are three primary modes of reversible inhibition:

Competitive Inhibition: In this mode, the inhibitor and the substrate compete for the same active site on the enzyme. youtube.com A competitive inhibitor often has a structure similar to the substrate. youtube.com Increasing the substrate concentration can overcome competitive inhibition. youtube.comlibretexts.org

Non-competitive Inhibition: A non-competitive inhibitor binds to the enzyme at a site other than the active site, known as an allosteric site. youtube.comwikipedia.org This binding alters the enzyme's conformation, reducing its catalytic efficiency. libretexts.orgwikipedia.org The inhibitor has the same affinity for the enzyme and the enzyme-substrate complex. nih.gov Crucially, increasing the substrate concentration does not reverse this type of inhibition because the inhibitor does not compete with the substrate for the active site. youtube.comlibretexts.org The Vmax (maximum reaction rate) is decreased, while the Km (Michaelis constant, a measure of substrate affinity) remains unchanged. youtube.comnih.gov Alanine's inhibition of pyruvate (B1213749) kinase is an example of non-competitive inhibition. youtube.com

Uncompetitive Inhibition: In this less common form, the inhibitor binds only to the enzyme-substrate (ES) complex, not to the free enzyme. This type of inhibition leads to a decrease in both Vmax and Km. libretexts.org

While specific studies on this compound's mode of reversible enzyme inhibition are not detailed in the provided results, the principles of these mechanisms provide a framework for how it might act. For instance, if it were found to be a non-competitive inhibitor of a particular enzyme, it would bind to an allosteric site, affecting the enzyme's function regardless of substrate concentration. wikipedia.orgnih.gov

Irreversible Enzyme Inhibition Mechanisms (Covalent Adduct Formation)

Irreversible inhibition involves the formation of a stable, covalent bond between the inhibitor and the enzyme, permanently inactivating it. This process often involves the inhibitor acting as a reactive species that forms a covalent adduct with an amino acid residue in the enzyme's active site. nih.gov

For example, some uracil (B121893) analogs have been investigated as irreversible inhibitors of enzymes like uridine--deoxyuridine phosphorylase. nih.gov These inhibitors are designed to form covalent bonds within the enzyme's active site. nih.gov The formation of such adducts can be a slow process but can lead to significant biological effects by reducing the concentration of the active enzyme. nih.gov The formation of covalent adducts between reactive molecules and cellular proteins is a known mechanism of toxicity and pharmacological action. nih.gov

While there is no specific information in the provided search results about this compound forming covalent adducts, its thioxo- group introduces potential reactivity that could, under certain conditions, lead to covalent bond formation with enzymatic targets.

Allosteric Modulation Investigations

Allosteric modulation occurs when a ligand binds to a site on a receptor or enzyme that is topographically distinct from the primary (orthosteric) binding site. nih.gov This binding event induces a conformational change in the protein, which in turn modulates the binding or efficacy of the primary ligand. nih.gov Allosteric modulators can be positive, negative, or neutral. nih.gov

The advantages of allosteric modulators in drug discovery include the potential for higher selectivity, a "ceiling effect" on their activity, and action that is dependent on the presence of the endogenous ligand. nih.gov Several allosteric modulators have been approved for clinical use, targeting a range of proteins beyond traditional receptors, including kinases. nih.gov

Investigations into whether this compound can act as an allosteric modulator would involve assessing its ability to alter the activity of a target enzyme in a manner that is not competitive with the substrate. This would typically involve kinetic studies to see if the compound affects the Vmax of the enzyme without changing the Km, a hallmark of non-competitive (and potentially allosteric) inhibition. youtube.comnih.gov

Theoretical Approaches to Target Identification and Binding Affinity Prediction

Computational methods are invaluable tools in modern drug discovery and molecular biology for predicting how a compound like this compound might interact with biological targets. These theoretical approaches can guide experimental work by identifying potential protein targets and predicting the strength of the interaction.

Molecular Docking Simulations for Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. biotechrep.irnih.gov This method is widely used to predict the binding mode and affinity of a small molecule in the active site of an enzyme. nih.govjppres.com

The process involves preparing the 3D structures of the ligand and the protein and then using a scoring function to evaluate the different possible binding poses. biotechrep.ir The results can provide insights into the key amino acid residues involved in the interaction, such as through hydrogen bonds or hydrophobic interactions. nih.gov For instance, in a study of 5-FU derivatives, molecular docking identified compounds with better binding affinity to thymidylate synthase than the parent compound. jppres.com

A molecular docking study of this compound against a panel of enzymes could reveal potential targets and provide hypotheses about its binding mode, which could then be tested experimentally.

Molecular Dynamics Simulations of Complex Stability

Molecular dynamics (MD) simulations provide a more dynamic view of protein-ligand interactions compared to the static picture from molecular docking. researchgate.netnih.gov MD simulations calculate the movement of atoms over time, allowing for the assessment of the stability of a protein-ligand complex. researchgate.netnih.gov

Key parameters analyzed in MD simulations include the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). nih.gov A stable RMSD trajectory suggests that the ligand remains bound in a stable conformation within the binding site. jppres.comresearchgate.net RMSF analysis can reveal the flexibility of different parts of the protein upon ligand binding. researchgate.net These simulations can provide a detailed, atomic-level understanding of the interactions and the conformational changes that occur upon binding. nih.govescholarship.org

For this compound, MD simulations of its complex with a potential enzyme target could confirm the stability of the interaction predicted by molecular docking and provide further insights into the dynamics of the binding. dntb.gov.ua

Quantum Mechanical/Molecular Mechanical (QM/MM) Studies of Catalytic Mechanisms

There is a notable absence of specific Quantum Mechanical/Molecular Mechanical (QM/MM) studies focusing on the catalytic mechanisms of this compound in the current scientific literature. However, the QM/MM methodology is a powerful tool for elucidating the reaction mechanisms of structurally related enzyme systems at an atomic level. youtube.comnih.govnih.govnih.gov This hybrid computational approach combines the accuracy of quantum mechanics (QM) for the chemically reactive part of a system, such as the substrate and enzymatic active site residues, with the efficiency of molecular mechanics (MM) for the surrounding protein and solvent environment. youtube.comnih.govnih.govnih.gov

For a compound like this compound, QM/MM studies could provide critical insights into its behavior as an enzyme substrate or inhibitor. For instance, in the context of an enzyme that metabolizes uracil or its derivatives, a QM/MM study could model the entire catalytic cycle. This would involve mapping the potential energy surface for the reaction, identifying transition states, and calculating activation energy barriers. nih.gov Such calculations have been successfully applied to understand the hydrolysis and transglycosylation reactions in enzymes like β-galactosidase and the catalytic mechanism of esterases. nih.govnih.gov

High-level quantum chemical modeling has been applied to investigate the triplet state decay of thionucleobases, which is crucial for their photosensitization properties. nih.gov These studies, using methods like CASPT2, have characterized the potential energy surfaces and proposed mechanistic models for processes like singlet oxygen production. nih.gov Similar computational approaches could be applied to this compound to predict its photochemical behavior and potential for inducing oxidative stress.

Table 1: Potential Applications of QM/MM Studies to this compound

Potential Area of Investigation Information Yielded from QM/MM Relevance to Understanding Function
Enzyme Inhibition/MetabolismIdentification of binding modes, transition state structures, and reaction energy profiles.Elucidation of the mechanism of action as a potential enzyme inhibitor or how it is processed by metabolic enzymes.
Photochemical ReactionsCharacterization of excited state potential energy surfaces and decay pathways.Prediction of photosensitizing properties and potential for use in photodynamic therapy or as a photosensitizer.
Interaction with Metal CofactorsCalculation of binding energies and coordination geometries with metal ions in active sites.Understanding the role of metal ions in the catalytic transformation or inhibition by the compound.

Interaction with Other Biomolecules (e.g., DNA, RNA, Receptors) at a Mechanistic Level

Detailed mechanistic studies on the direct interaction of this compound with biomolecules like DNA, RNA, and specific protein receptors are not extensively documented. However, based on the known interactions of its parent structures, uracil and thiouracil, several potential interaction mechanisms can be proposed.

The structural analogy to uracil, a fundamental component of RNA, suggests the possibility of this compound acting as an antimetabolite. nih.gov It could potentially be recognized by enzymes involved in nucleotide metabolism, thereby interfering with the synthesis of nucleic acids. The substitution of the C2-oxo group with a thioxo group, as seen in thiouracils, is known to alter the electronic properties and hydrogen bonding capabilities of the molecule. nih.gov This can lead to mispairing during DNA replication or transcription if the compound were to be incorporated into a nucleic acid strand.

Furthermore, dihydrouracil (B119008) derivatives have been investigated as ligands for various protein targets. For example, substituted phenyl dihydrouracils (PDHU) have been identified as a novel class of ligands for the E3 ubiquitin ligase cereblon (CRBN). nih.gov Although the parent dihydrouracil showed minimal binding, appropriate substitutions on the phenyl ring led to affinities comparable to established ligands like lenalidomide. nih.gov This highlights the potential for the diethyldihydro-thioxouracil scaffold to be chemically modified to target specific protein receptors.

Table 2: Potential Biomolecular Interactions of this compound

Biomolecule Potential Interaction Mechanism Predicted Consequence
DNA/RNAIncorporation as a fraudulent base; Intercalation between base pairs.Disruption of nucleic acid replication and transcription; Potential mutagenic effects.
Enzymes (e.g., peroxidases, kinases)Competitive or non-competitive inhibition by binding to the active site or allosteric sites. nih.govAlteration of metabolic pathways; Inhibition of cellular signaling.
Protein Receptors (e.g., Cereblon)Binding to specific ligand-binding pockets, potentially as an agonist or antagonist. nih.govModulation of receptor activity and downstream signaling pathways.

Advanced Applications of 5,5 Diethyldihydro 6 Thioxouracil in Analytical and Materials Science

Use as a Chemical Probe or Reagent in Organic Synthesis

5,5-Diethyldihydro-6-thioxouracil, a derivative of thiobarbituric acid, serves as a versatile building block and reagent in organic synthesis, primarily owing to the reactive nature of its thioamide group and the potential for substitution at the 5-position. While its direct application as a "chemical probe" in the classical sense of tracking biological processes is not extensively documented in dedicated studies, its utility as a reactive intermediate and precursor in the synthesis of more complex molecules is evident.

The synthesis of various derivatives of thiobarbituric acid has been a subject of interest. For instance, a range of thiobarbituric acid derivatives with different substituents at the N1, N3, and C5 positions have been synthesized to explore their biological activities. These synthetic strategies often involve condensation reactions, showcasing the reactivity of the core thiobarbituric acid structure. One common synthetic route involves the Knoevenagel condensation of N-substituted thiobarbituric acids with various α,β-unsaturated aldehydes to yield novel derivatives. nih.gov

Furthermore, the reactivity of the thiobarbituric acid core allows for its use in Michael addition reactions. For example, the reaction of N,N-diethylthiobarbituric acid with a dienone proceeds via a regioselective Michael addition, leading to the formation of a new diethyl ammonium (B1175870) salt. mdpi.com This highlights the potential of this compound and its analogues to act as nucleophiles in conjugate addition reactions, a fundamental transformation in organic synthesis.

The radical-scavenging activities of various thiobarbituric acid derivatives have also been investigated. researchgate.net These studies, while focused on antioxidant properties, inherently probe the reactivity of these molecules towards radicals, suggesting their potential use as radical scavengers or modifiers in polymerization reactions. The nature of the substituent at the 5-position has been shown to play a significant role in this activity. researchgate.net

Table 1: Reactivity of the Thiobarbituric Acid Core

Reaction TypeRole of Thiobarbituric Acid DerivativeExample Product
Knoevenagel CondensationActive methylene (B1212753) compoundN-substituted thiobarbituric acid derivatives
Michael AdditionNucleophile (carbanion)Diethyl ammonium salt of a thiobarbituric acid derivative
Radical ScavengingRadical scavengerOxidized thiobarbituric acid derivative

Application in Analytical Chemistry (e.g., Chemo/Biosensors, Spectroscopic Reagents)

The thioxouracil moiety within this compound provides a key functional group for applications in analytical chemistry, particularly in the development of spectroscopic reagents and potentially in the design of chemosensors. The sulfur atom in the thioamide group can act as a binding site for metal ions, leading to the formation of coordination complexes with distinct spectroscopic properties.

Thiourea (B124793) derivatives and their metal complexes have been a subject of spectroscopic and analytical studies. mdpi.com The coordination of the ligand to a central metal ion through the sulfur and nitrogen atoms can be monitored using techniques like IR and UV-Vis spectroscopy. mdpi.com This principle can be extended to this compound, where the formation of metal complexes would likely result in measurable shifts in its absorption and emission spectra, forming the basis for a spectroscopic method of metal ion detection.

The analytical applications of thiocarbohydrazones, which share the reactive thioamide group, as spectrophotometric reagents for metal determination have been reviewed. mdpi.com This further supports the potential of this compound to be utilized in a similar capacity. The formation of colored complexes with transition metal ions could allow for the quantitative determination of these ions using colorimetric or spectrophotometric techniques.

Table 2: Potential Analytical Applications of this compound

Analytical TechniquePrinciplePotential Analyte
SpectrophotometryFormation of colored metal complexesTransition metal ions
FluorimetryChanges in fluorescence upon metal bindingMetal ions
ChemosensingSelective binding leading to a detectable signalMetal ions, other small molecules

Potential in Material Science (e.g., Polymers, Functional Materials)

The structural features of this compound and its derivatives suggest their potential for incorporation into functional materials, including polymers and nonlinear optical (NLO) materials.

The incorporation of thiobarbituric acid derivatives into polymer chains can impart specific functionalities to the resulting material. For instance, the radical-scavenging ability of these compounds could be utilized to create polymers with enhanced stability against degradation. researchgate.net Furthermore, the metal-coordinating properties of the thioxouracil unit could be exploited to create metal-containing polymers with interesting catalytic, magnetic, or optical properties.

While the direct polymerization of this compound itself is not a primary application, its derivatives can be designed with polymerizable groups. For example, a vinylbenzyl substituent at the 5-position of a thiobarbituric acid has been synthesized, which could then be copolymerized with other monomers to create functional polymers. researchgate.net

Table 3: Potential Applications in Material Science

Material TypeKey PropertyPotential Application
Nonlinear Optical (NLO) MaterialsHigh molecular hyperpolarizabilityElectro-optical devices, optical computing
Functional PolymersRadical scavenging, Metal coordinationStabilized polymers, Catalytic materials
Supramolecular AssembliesHydrogen bonding, Self-assemblyCrystal engineering, Smart materials

Q & A

Q. What are the established synthetic routes for 5,5-Diethyldihydro-6-thioxouracil, and how can researchers optimize yield and purity?

Methodological Answer: Synthesis typically involves cyclization of thiourea derivatives with ethyl acetoacetate under acidic conditions. Key parameters include reaction temperature (80–100°C), solvent selection (e.g., ethanol or acetic acid), and catalyst use (e.g., sulfuric acid). To optimize yield, employ fractional crystallization or column chromatography for purification. Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using melting point analysis and HPLC (>98% purity threshold) .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?

Methodological Answer:

  • NMR : Verify the absence of aromatic protons (δ 6.5–8.5 ppm) to confirm dihydro modification. Ethyl groups should appear as quartets (δ 1.2–1.5 ppm) and triplets (δ 3.0–3.5 ppm) for CH2 and CH3, respectively.
  • IR : A strong absorption band near 1670 cm⁻¹ confirms the C=O stretch, while a peak at 2550 cm⁻¹ indicates the thioxo (C=S) group.
  • MS : The molecular ion peak (M⁺) should align with the calculated molecular weight (e.g., 188.24 g/mol). Fragmentation patterns should include loss of ethyl groups (m/z 143) and the thiouracil moiety (m/z 85) .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported bioactivity data for this compound?

Methodological Answer: Discrepancies in bioactivity (e.g., antimicrobial vs. antiviral efficacy) may arise from variations in assay conditions:

  • Standardize protocols : Use CLSI guidelines for antimicrobial testing (e.g., broth microdilution for MIC determination) and plaque reduction assays for antiviral activity.
  • Control variables : Ensure consistent solvent (DMSO concentration ≤1%), pH (7.4 for physiological relevance), and cell lines (e.g., HEK-293 for cytotoxicity).
  • Statistical validation : Apply ANOVA or Tukey’s test to compare datasets, and report confidence intervals (e.g., 95% CI) .

Q. How can computational modeling predict the binding affinity of this compound to target enzymes like thymidylate synthase?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate ligand-enzyme interactions. Focus on the thiouracil moiety’s hydrogen bonding with active-site residues (e.g., Asp169 in E. coli thymidylate synthase).
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2.0 Å) and calculate free energy with MM-PBSA.
  • Validate experimentally : Compare computational ΔG values with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) results .

Q. What are the stability challenges for this compound under varying storage conditions, and how can degradation products be characterized?

Methodological Answer:

  • Stability studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months) per ICH Q1A guidelines. Monitor via HPLC for degradation products (e.g., oxidation to uracil derivatives).
  • Degradation pathways : Use LC-MS/MS to identify major impurities, such as 5,5-diethyluracil (loss of sulfur) or ring-opened thioamides.
  • Mitigation strategies : Store under inert gas (N2) at –20°C and use antioxidants (e.g., BHT) in formulations .

Methodological Design Questions

Q. How to design a structure-activity relationship (SAR) study for this compound derivatives?

Methodological Answer:

  • Core modifications : Synthesize analogs with varied alkyl chains (e.g., propyl instead of ethyl) or substituents (e.g., halogen at C6).
  • Bioactivity assays : Test against a panel of bacterial (Gram+ and Gram–) and viral (e.g., influenza A) targets.
  • Data analysis : Use principal component analysis (PCA) to correlate structural features (logP, polar surface area) with IC50 values. Publish raw data in supplementary materials for reproducibility .

Q. What statistical approaches are recommended for analyzing dose-response data in cytotoxicity studies of this compound?

Methodological Answer:

  • Dose-response curves : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC50 and Hill slope.
  • Outlier handling : Apply Grubbs’ test (α=0.05) to exclude anomalous replicates.
  • Multiplicity correction : Use Benjamini-Hochberg procedure for false discovery rate control in high-throughput screens .

Data Interpretation and Reporting

Q. How should researchers address conflicting solubility data in different solvent systems?

Methodological Answer:

  • Solubility protocols : Follow OECD 105 guidelines. Test in buffered solutions (pH 1.2–7.4) and co-solvents (e.g., PEG-400).
  • Report parameters : Include temperature (±0.1°C), agitation rate (100 rpm), and equilibration time (24–72 hours).
  • Contradiction resolution : Use Hansen solubility parameters (HSPiP software) to predict optimal solvents and validate experimentally .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.